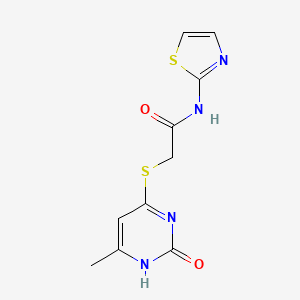

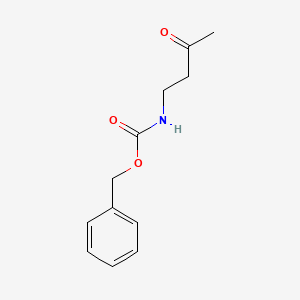

![molecular formula C23H20N6O2S B2893619 N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1207000-15-4](/img/structure/B2893619.png)

N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from simple precursors. The process often involves the formation of a carbon-carbon bond, functional group interconversions, and the protection of certain functional groups .Physical And Chemical Properties Analysis

This includes studying properties like density, boiling point, melting point, solubility, and spectral properties .Scientific Research Applications

Photoinduced Di-pi-methane Rearrangement

Research by Dura and Paquette (2006) explored the photoinduced di-pi-methane rearrangement of similar compounds, highlighting a process for accomplishing ring contraction in bridgehead sultams. This study emphasizes the chemical transformation capabilities of such compounds under specific conditions (Dura & Paquette, 2006).

Lewis Acid Mediated Condensation Reaction

The work of Díaz-Gavilán et al. (2006) examined the Lewis acid mediated condensation reaction with pyrimidine bases, using related compounds. Their study provides insights into optimal conditions for such reactions and the resulting product ratios, contributing to our understanding of chemical reactions in synthetic organic chemistry (Díaz-Gavilán et al., 2006).

Imaging Brain Peripheral Benzodiazepine Receptors

In a 2008 study, Briard et al. developed 11C-labeled ligands for imaging brain peripheral benzodiazepine receptors (PBR) using similar aryloxyanilides. This research is significant for neuroimaging and understanding brain function and disorders (Briard et al., 2008).

Cyclisation and Rearrangement

Harcourt, Taylor, and Waigh (1978) investigated the cyclisation and rearrangement of methoxybenzylamino-acetonitriles, which are structurally related. Their research contributes to the field of heterocyclic chemistry, particularly in the synthesis of complex cyclic structures (Harcourt, Taylor, & Waigh, 1978).

Synthesis of N-substituted Sulfonamides

Rehman et al. (2011) focused on the synthesis of N-substituted sulfonamides, a category to which the compound belongs. Their research provides valuable information on the synthetic routes and potential biological applications of such compounds (Rehman et al., 2011).

Diastereoselective Staudinger Reaction

Brown et al. (1998) demonstrated the use of a diastereoselective Staudinger reaction in synthesizing key precursors for semi-synthesis of taxanes, using structurally similar compounds. This study is pivotal in the field of pharmaceutical chemistry (Brown et al., 1998).

Safety and Hazards

properties

IUPAC Name |

N-benzyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2S/c1-31-18-9-7-17(8-10-18)19-13-20-22-25-26-23(28(22)11-12-29(20)27-19)32-15-21(30)24-14-16-5-3-2-4-6-16/h2-12,19-20,22,25,27H,13-15H2,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHOGMKMRVXNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

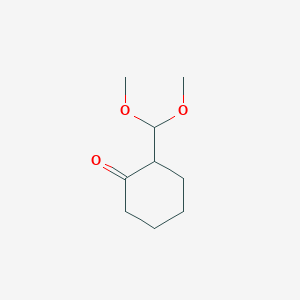

![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)

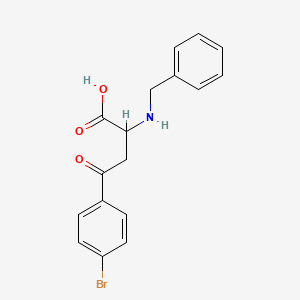

![N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2893545.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2893547.png)

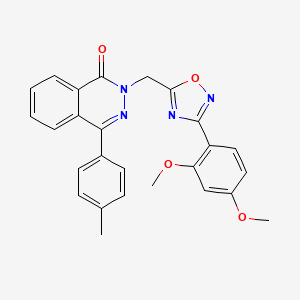

![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893553.png)

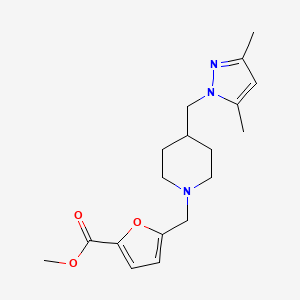

![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2893556.png)

![methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate](/img/structure/B2893557.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2893558.png)